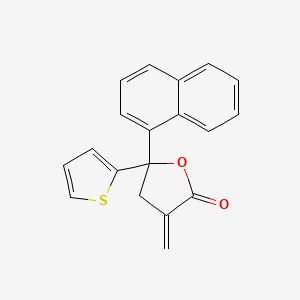
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and 10-methylphenoxazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and higher yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized phenoxazine derivatives.
Applications De Recherche Scientifique
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methyl-10H-phenoxazine: A closely related compound with similar structural features but lacking chlorine atoms.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Shares the tetrachlorinated structure but differs in its overall framework and reactivity.
10-Methylphenothiazine: Another related compound with a sulfur atom in place of the oxygen atom in phenoxazine.
Uniqueness
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine stands out due to its unique combination of chlorine atoms and a methyl group, which enhances its chemical reactivity and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
72403-94-2 |
|---|---|
Formule moléculaire |
C13H7Cl4NO |
Poids moléculaire |
335.0 g/mol |
Nom IUPAC |
2,3,7,8-tetrachloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H7Cl4NO/c1-18-10-2-6(14)8(16)4-12(10)19-13-5-9(17)7(15)3-11(13)18/h2-5H,1H3 |
Clé InChI |
MXWNPCVBILVQOA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


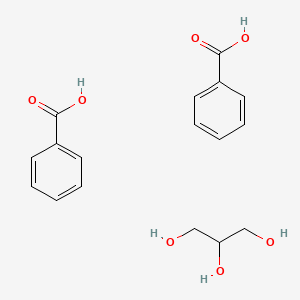
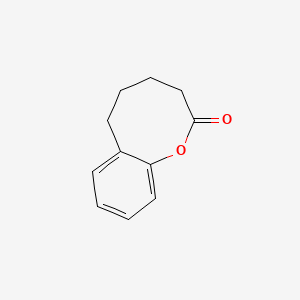
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
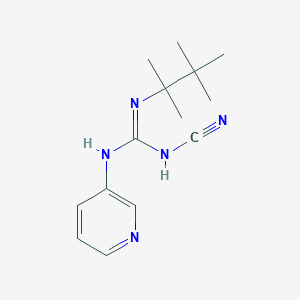
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)



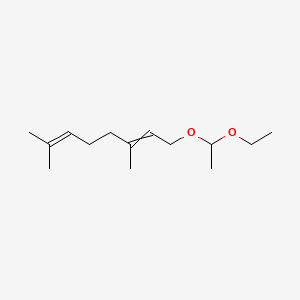
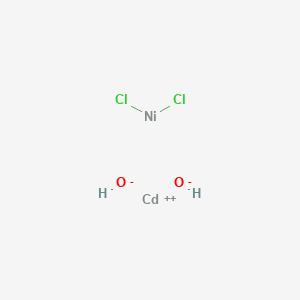
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)

